Cas no 1858429-35-2 (5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine)
5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine
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- MDL: MFCD32679457
- Inchi: 1S/C8H11N3OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2,(H2,9,11)
- InChI Key: AUMLFQLURDOPRX-UHFFFAOYSA-N
- SMILES: S1C(C2CC3OC2CC3)=NN=C1N
Experimental Properties
- Density: 1.422±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 393.8±44.0 °C(Predicted)
- pka: 3.37±0.10(Predicted)
5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3211551-0.05g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 0.05g |
$273.0 | 2023-09-04 | |
| Enamine | EN300-3211551-0.1g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 0.1g |
$407.0 | 2023-09-04 | |
| Enamine | EN300-3211551-0.25g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 0.25g |
$579.0 | 2023-09-04 | |
| Enamine | EN300-3211551-0.5g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 0.5g |
$914.0 | 2023-09-04 | |
| Enamine | EN300-3211551-1.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 1.0g |
$1172.0 | 2023-07-09 | |
| Enamine | EN300-3211551-2.5g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 2.5g |
$2295.0 | 2023-09-04 | |
| Enamine | EN300-3211551-5.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 5.0g |
$3396.0 | 2023-07-09 | |
| Enamine | EN300-3211551-10.0g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 10.0g |
$5037.0 | 2023-07-09 | |
| Enamine | EN300-3211551-1g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 1g |
$1172.0 | 2023-09-04 | |
| Enamine | EN300-3211551-5g |
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine |
1858429-35-2 | 95% | 5g |
$3396.0 | 2023-09-04 |
5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine
Research Brief on 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 1858429-35-2): Recent Advances and Applications
The compound 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 1858429-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the compound's potential as a scaffold for designing novel kinase inhibitors, particularly in the context of cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine exhibit selective inhibition against specific tyrosine kinases involved in tumor proliferation pathways. The rigid bicyclic structure of the compound appears to contribute to its binding affinity and selectivity, making it a promising candidate for further optimization.
In addition to its kinase inhibitory properties, research has uncovered potential applications in antimicrobial therapy. A recent preprint (BioRxiv, 2024) reported that structural analogs of this compound show significant activity against drug-resistant Gram-positive bacteria, with MIC values comparable to current frontline antibiotics. The presence of the 1,3,4-thiadiazole moiety appears to play a crucial role in this antibacterial activity, possibly through interference with bacterial cell wall synthesis.
The synthetic accessibility of 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in the preparation of the oxabicycloheptane core. This development is particularly significant for enabling larger-scale biological evaluation and potential preclinical development of derivatives.
Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. Computational modeling combined with X-ray crystallography data (Acta Crystallographica Section D, 2024) has revealed that the amine group at position 2 of the thiadiazole ring serves as a critical hydrogen bond donor, while the oxabicycloheptane moiety contributes to the overall molecular rigidity and lipophilicity. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Looking forward, several research groups have initiated programs to explore the compound's potential in addressing unmet medical needs beyond oncology and infectious diseases. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested possible applications in neurodegenerative disorders, where the compound's ability to modulate protein-protein interactions may be leveraged to develop novel therapeutics for conditions like Alzheimer's disease.
In conclusion, 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine represents a versatile scaffold with multiple therapeutic applications. The convergence of improved synthetic methods, detailed structural understanding, and expanding biological activity profiles positions this compound as an important focus area for future medicinal chemistry research. Continued investigation of its derivatives and mechanism of action is expected to yield valuable insights and potential drug candidates in the coming years.
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